5-Chloronicotinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

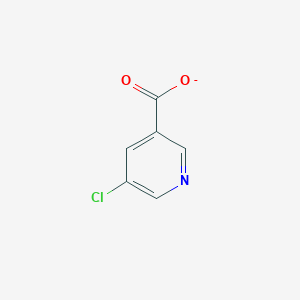

5-Chloronicotinate is a useful research compound. Its molecular formula is C6H3ClNO2- and its molecular weight is 156.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

5-Chloronicotinate is investigated for its potential pharmacological properties, serving as a precursor in drug development. Its structural features allow for modifications that can enhance biological activity.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibitory effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, particularly in breast cancer lines (e.g., MCF-7), with observed IC50 values suggesting effective cytotoxicity.

Organic Synthesis

As a versatile building block, this compound is used in synthesizing more complex organic molecules. It participates in various reactions such as:

- Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds.

- Nucleophilic Substitution Reactions : Produces various substituted nicotinates that can have diverse applications.

Material Science

This compound is utilized in creating materials with specific electronic or optical properties. Its derivatives are explored for applications in organic electronics and photonics.

Biological Studies

Research into the interactions of this compound with biological molecules provides insights into its mechanism of action. Notable studies include:

- Enzyme Interaction Studies : Investigating how this compound affects enzyme activity and metabolic pathways.

- Therapeutic Potential : Exploring its role as a therapeutic agent through its interactions with various biological targets.

Case Study 1: Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Case Study 2: Anticancer Activity Evaluation

- Objective : Assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Case Study 3: Inflammation Model Study

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

化学反应分析

Hydrolysis of Ethyl 5-Chloronicotinate to 5-Chloronicotinic Acid

Ethyl this compound undergoes alkaline hydrolysis to yield 5-chloronicotinic acid, a reaction critical for accessing the carboxylic acid derivative.

Reaction Conditions

-

Reactants : Ethyl this compound (10.5 g), 1N NaOH (84.9 mL)

-

Temperature : 60°C

-

Duration : 1 hour

-

Workup : Acidification to pH 4–5 with HCl

Key Data

| Parameter | Value |

|---|---|

| Product Yield | 6.9 g (65.7% theoretical) |

| Product Purity | Confirmed via 1H |

| NMR |

1H

NMR Characterization (DMSO-d6

, 300 MHz) :

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.30 | dd (J = 3 Hz) | Pyridine H-4 |

| 8.88 | d (J = 3 Hz) | Pyridine H-6 |

| 9.01 | d (J = 3 Hz) | Pyridine H-2 |

| 13.8 | br s | Carboxylic acid proton |

This reaction exemplifies ester-to-acid conversion under mild basic conditions, preserving the chloropyridine core.

Esterification of 5-Chloronicotinic Acid to tert-Butyl this compound

5-Chloronicotinic acid can be esterified with tert-butyl alcohol under acidic conditions to form tert-butyl this compound, a reaction useful for protecting the carboxylic acid group.

Reaction Conditions :

-

Reactants : 5-Chloronicotinic acid, tert-butyl alcohol

-

Catalyst : Acidic conditions (specific catalyst not detailed)

-

Key Feature : Ester bond formation via nucleophilic acyl substitution

Structural Features :

-

Molecular Formula : C10

H12

ClNO2 -

Reactive Sites :

-

Chlorine at position 5 (activates ring for electrophilic substitution).

-

Ester group at position 3 (susceptible to hydrolysis or transesterification).

-

Applications :

-

Intermediate in pharmaceutical synthesis.

-

Facilitates further functionalization of the pyridine ring while protecting the carboxylate group.

Reactivity of the Chloropyridine Core

While direct experimental data on substitution reactions of this compound esters is limited in the provided sources, the chlorine substituent’s electronic effects are well-understood:

-

Electrophilic Aromatic Substitution : The electron-withdrawing chlorine atom deactivates the pyridine ring, directing incoming electrophiles to specific positions.

-

Nucleophilic Substitution : Under harsh conditions (e.g., high temperature, strong bases), the chlorine may be replaced by nucleophiles such as amines or alkoxides.

属性

分子式 |

C6H3ClNO2- |

|---|---|

分子量 |

156.54 g/mol |

IUPAC 名称 |

5-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)/p-1 |

InChI 键 |

XYLPLVUYPAPCML-UHFFFAOYSA-M |

规范 SMILES |

C1=C(C=NC=C1Cl)C(=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。